REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][c:10]([N:11]([CH3:12])[CH3:13])[cH:14][cH:15]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:16][N:17]([C:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:25])[O:26][CH3:27]>>[c:7]1([C:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:25])[cH:8][cH:9][c:10]([N:11]([CH3:12])[CH3:13])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC(=O)N(C)OC
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Name
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Type
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product
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Smiles
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CCCCCCC(=O)c1ccc(N(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |